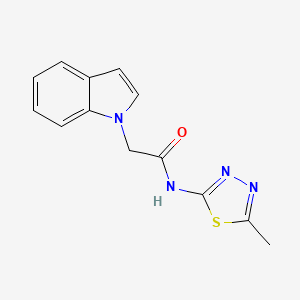

2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(1H-Indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid heterocyclic compound combining an indole moiety with a 1,3,4-thiadiazole core. Indole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and neuroprotective properties . The 1,3,4-thiadiazole ring, known for its electron-rich sulfur and nitrogen atoms, enhances molecular interactions with biological targets, such as enzymes or receptors .

Synthesis:

The synthesis of related indole-thiadiazole hybrids typically involves:

Formation of the thiadiazole backbone: For example, 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (1) is synthesized via a threading closure reaction of indole-3-acetic hydrazide with carbon disulfide in the presence of potassium hydroxide .

Coupling reactions: The thiadiazole intermediate is then functionalized with acetamide groups via nucleophilic substitution or thioether formation. For instance, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides are synthesized in high yields (up to 88%) .

Properties

IUPAC Name |

2-indol-1-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-15-16-13(19-9)14-12(18)8-17-7-6-10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJLQBBBPBKUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Thiadiazole Derivative: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carbonyl compound.

Coupling Reaction: The indole derivative is then coupled with the thiadiazole derivative using an acylation reaction to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes.

Material Properties: The compound’s unique structure may impart specific properties, such as fluorescence or conductivity, to materials in which it is incorporated.

Comparison with Similar Compounds

Structural Features :

- The indole ring provides π-π stacking capabilities, critical for binding to hydrophobic pockets in enzymes or DNA.

- The 5-methyl-1,3,4-thiadiazol-2-yl group introduces steric and electronic effects that modulate solubility and target affinity.

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their substituents, yields, and melting points:

Key Observations :

- Yield : The target compound (88%) and 5f (79%) exhibit higher synthetic efficiency compared to benzo[d]oxazole derivatives (56–62%) .

- Melting Points : Benzo[d]oxazole analogues (e.g., 5l, 269.5–271°C) have significantly higher melting points due to rigid aromatic systems, whereas alkyl/arylthio derivatives (e.g., 5f, 158–160°C) show lower values .

Anticancer Activity

- Compound 4y () : Exhibits potent cytotoxicity against MCF-7 (IC50 = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC50 = 0.034 ± 0.008 mmol L⁻¹), surpassing cisplatin .

- Compounds 3 and 8 () : Inhibit Akt activity by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding .

Antimicrobial Activity

- Thiadiazole-Benzofuran Hybrids () : Show moderate activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics .

- Compound 4a () : A benzimidazole-thiadiazole hybrid, demonstrates broad-spectrum antibacterial effects .

Structure-Activity Relationships (SAR)

Indole vs. Benzene Rings : Indole-containing derivatives (e.g., target compound) exhibit enhanced DNA intercalation and kinase inhibition compared to simple aryl groups (e.g., 5e, 5f) due to π-π stacking .

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Nitro (Compound 3) and trifluoromethyl (5l) groups improve target affinity but reduce solubility .

- Alkyl Chains : Ethyl or methyl groups (e.g., 4y, 5f) enhance metabolic stability and bioavailability .

Hybrid Systems: Benzo[d]oxazole (5l) or benzimidazole (4a) hybrids show superior activity over monocyclic thiadiazoles, likely due to increased planar surface area for target binding .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.33 g/mol. The compound features an indole ring system linked to a thiadiazole derivative through an acetamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.33 g/mol |

| LogP | 2.2341 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Indole derivatives are known to interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound likely involves:

- Receptor Binding : Indole compounds often exhibit high affinity for serotonin and other neurotransmitter receptors, suggesting potential roles in neuropharmacology.

- Enzyme Inhibition : The thiadiazole component may contribute to the inhibition of enzymes involved in cancer cell proliferation and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing both indole and thiadiazole moieties can induce apoptosis in cancer cells. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that related thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-thiadiazoles showed IC50 values ranging from 2.34 to 91.00 µg/mL against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 2.34 |

| Compound B | HepG2 | 3.13 |

| Compound C | HL-60 | 9.6 |

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. The presence of the thiadiazole ring enhances this activity by disrupting microbial cell membranes or inhibiting metabolic pathways.

Antioxidant Properties

The antioxidant capacity of indole compounds suggests potential applications in combating oxidative stress-related diseases.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis of Thiadiazole Derivatives : Research has synthesized various thiadiazole derivatives demonstrating promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

- Structure-Activity Relationship (SAR) : An investigation into the SAR revealed that modifications on the indole or thiadiazole rings significantly affect biological activity, emphasizing the importance of specific substituents in enhancing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.